5-chloro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-chloro-2-(2-phenylethyl)isoindole-1,3-dione is a chemical compound belonging to the class of isoindole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(2-phenylethyl)isoindole-1,3-dione typically involves the reaction of 2-iodobenzamides with phenylethylamine in the presence of a palladium catalyst. The reaction is carried out in toluene under reflux conditions, with triethylamine as a base and formic acid as a reducing agent . The overall yield of this reaction can range from 47% to 95%, depending on the specific reaction conditions and the purity of the starting materials .
Industrial Production Methods
Industrial production of 5-chloro-2-(2-phenylethyl)isoindole-1,3-dione follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(2-phenylethyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted isoindole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-(2-phenylethyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound acts as a ligand for dopamine receptors, particularly the D2 receptor, which is involved in the regulation of neurotransmission.
Pathways Involved: By binding to the dopamine receptor, the compound modulates the dopaminergic signaling pathway, which plays a crucial role in the regulation of motor functions and behavior.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
- 5-chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
Uniqueness
5-chloro-2-(2-phenylethyl)isoindole-1,3-dione is unique due to its specific substitution pattern and its ability to act as a ligand for dopamine receptors. This makes it particularly valuable in the study of neurological disorders and the development of therapeutic agents targeting the dopaminergic system .
Properties
Molecular Formula |
C16H12ClNO2 |
---|---|
Molecular Weight |
285.72 g/mol |
IUPAC Name |
5-chloro-2-(2-phenylethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H12ClNO2/c17-12-6-7-13-14(10-12)16(20)18(15(13)19)9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2 |
InChI Key |
HBGXMZKTRLQKTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
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